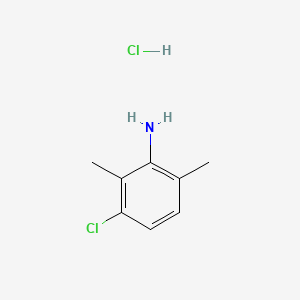

3-Chloro-2,6-dimethylaniline hydrochloride

Description

The exact mass of the compound 3-Chloro-2,6-dimethylaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,6-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBACZJGRRMILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498740 | |

| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72725-98-5 | |

| Record name | Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72725-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Building Block

3-Chloro-2,6-dimethylaniline hydrochloride, with the CAS number 72725-98-5 , is a synthetically valuable organic compound that serves as a crucial intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the specific arrangement of its functional groups: a nucleophilic amino group, ortho-substituted methyl groups that provide steric hindrance and influence electronic properties, and a chlorine atom that can act as a leaving group or a directing group in further synthetic transformations. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals in research and development. The free base, 3-Chloro-2,6-dimethylaniline, is registered under CAS number 26829-77-6 .[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Chloro-2,6-dimethylaniline and its hydrochloride salt is essential for its effective use in synthesis and analysis.

| Property | 3-Chloro-2,6-dimethylaniline | 3-Chloro-2,6-dimethylaniline Hydrochloride |

| CAS Number | 26829-77-6[1] | 72725-98-5[2] |

| Molecular Formula | C₈H₁₀ClN[1] | C₈H₁₁Cl₂N[2] |

| Molecular Weight | 155.62 g/mol [1] | 192.09 g/mol |

| Appearance | White to dark brown fused solid or clear liquid as melt[3] | Off-white to light brown crystalline powder |

| Melting Point | 30-32 °C[3] | No specific data found; expected to be significantly higher than the free base. |

| Boiling Point | 136-138 °C at 17 mmHg[3] | Decomposes upon heating |

| Solubility | Slightly soluble in water.[3] | Soluble in water and lower alcohols. |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and commonly inferred synthetic route involves the protection of the highly reactive amino group of 2,6-dimethylaniline, followed by electrophilic chlorination, deprotection, and subsequent salt formation.

Synthetic Pathway Overview

Caption: Synthetic pathway for 3-Chloro-2,6-dimethylaniline hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established chemical principles for analogous transformations.

Step 1: Acetylation of 2,6-Dimethylaniline

-

To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.

Causality: The acetylation of the amino group is a critical step. The resulting acetamido group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the two ortho-methyl groups, the para-position is electronically and sterically favored for electrophilic attack. This protection also prevents unwanted side reactions at the nitrogen atom during chlorination.

Step 2: Electrophilic Chlorination

-

Dissolve the N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or bubble chlorine gas through the solution at a controlled temperature. A patent for a similar compound suggests that chlorination of the corresponding acetamide leads to the 3-chloro isomer.[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) if chlorine gas is used.

-

Isolate the crude product by extraction or precipitation.

Causality: The acetamido group directs the incoming electrophilic chlorine to the positions ortho and para to it. Due to the existing methyl groups at positions 2 and 6, the incoming chlorine atom is directed to the 3- or 4-position. The formation of the 3-chloro isomer is favored under certain conditions, as indicated in the literature for related compounds.

Step 3: Hydrolysis (Deprotection)

-

Reflux the crude N-(3-chloro-2,6-dimethylphenyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and neutralize it to precipitate the free aniline.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Acidic or basic hydrolysis cleaves the amide bond, liberating the free amino group and yielding 3-chloro-2,6-dimethylaniline.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified 3-chloro-2,6-dimethylaniline in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Causality: The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the stable, crystalline hydrochloride salt, which is often easier to handle, store, and purify than the free base.

Applications in Drug Discovery and Development

While specific drugs containing the 3-chloro-2,6-dimethylaniline moiety are not prominently documented, its structural analogues are key components in many pharmaceuticals. 2,6-Dimethylaniline, for instance, is a precursor to local anesthetics like lidocaine. The introduction of a chlorine atom at the 3-position offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Potential Roles in Medicinal Chemistry:

-

Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Blocking: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Receptor Binding Interactions: The chloro substituent can engage in specific halogen bonding or other interactions within a biological target's binding pocket, potentially enhancing potency and selectivity.

-

Synthetic Handle: The chlorine atom can serve as a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

One documented application is the use of 3-Chloro-2,6-dimethylaniline to synthesize 3-cyano-2,4-dimethylchlorobenzene, which can be further hydrolyzed to the corresponding carboxylic acid, a potentially useful scaffold in drug design.[3]

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-Chloro-2,6-dimethylaniline hydrochloride is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis Workflow

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is suitable for determining the purity of 3-Chloro-2,6-dimethylaniline hydrochloride.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method can effectively separate the main compound from its precursors (e.g., 2,6-dimethylaniline), over-chlorinated byproducts, and other process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. The free base, 3-chloro-2,6-dimethylaniline, is amenable to GC analysis.

-

Column: DB-5ms or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer (scanning in full scan mode for identification and selected ion monitoring for quantification)

Safety, Handling, and Storage

As with all substituted anilines, 3-Chloro-2,6-dimethylaniline hydrochloride should be handled with care.

GHS Hazard Classification:

Based on data for the free base and related compounds, the following hazards are anticipated:

-

Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.[1]

-

Skin Irritation: H315 - Causes skin irritation.[1]

-

Serious Eye Irritation: H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): H335 - May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as appropriate.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

-

Handle in a well-ventilated place.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from strong oxidizing agents.[3]

Conclusion

3-Chloro-2,6-dimethylaniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its preparation requires a strategic approach to control regioselectivity, and its handling necessitates adherence to strict safety protocols. A thorough understanding of its properties and analytical methods is crucial for its successful application in research and development. This guide provides a solid foundation for scientists and researchers working with this important building block.

References

-

Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

- Angewandte Chemie International Edition. (2014).

-

PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]

- Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

- Google Patents. (2007). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.

-

PubChem. (n.d.). 3-Chloro-2,6-diethylaniline. Retrieved from [Link]

- Patsnap. (2007). Preparation method of 3-chloro-2,6-diethyl aniline.

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Retrieved from [Link]

- Google Patents. (2013). CN103172535A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

- Taylor & Francis Online. (2014).

- ResearchGate. (2014).

- Semantic Scholar. (2014).

- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Agilent. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- CPAChem. (2022).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride.

- ResearchGate. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

- Carl ROTH. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.

Sources

- 1. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 72725-98-5 | 3733-5-00 | MDL MFCD02683075 | 3-Chloro-2,6-dimethylaniline hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 3. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-2,6-dimethylaniline hydrochloride. As a critical parameter in drug development and chemical research, understanding the solubility of this compound is paramount for formulation, synthesis, and biological testing. This document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this molecule and provides actionable protocols for its empirical determination.

Introduction: The Significance of Solubility in a Preclinical Context

3-Chloro-2,6-dimethylaniline hydrochloride is a substituted aniline that serves as a building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Its solubility profile directly impacts reaction kinetics, purification strategies, and, in the context of drug development, the bioavailability of any subsequent active pharmaceutical ingredient (API). A thorough understanding of its solubility in aqueous and organic media is therefore not merely academic but a critical determinant of a project's success.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent amine. The protonation of the amino group introduces ionic character, which generally favors dissolution in polar solvents like water. However, the overall solubility is a complex interplay of the energetic costs of breaking the crystal lattice and the energy gained from solvating the individual ions.

Physicochemical Properties of 3-Chloro-2,6-dimethylaniline and its Hydrochloride Salt

A foundational understanding of a compound's physicochemical properties is essential to interpreting its solubility.

| Property | 3-Chloro-2,6-dimethylaniline (Free Base) | 3-Chloro-2,6-dimethylaniline Hydrochloride | Source |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₁Cl₂N | [1][2] |

| Molecular Weight | 155.62 g/mol | 192.08 g/mol | [2][3] |

| Appearance | White to pale cream or brown crystalline solid | (Not explicitly found, likely a crystalline solid) | [3] |

| Melting Point | 30-32 °C | (Not experimentally determined in searches) | [3] |

| Predicted pKa (of the conjugate acid) | 3.25 ± 0.10 | 3.25 ± 0.10 | [3] |

| Qualitative Aqueous Solubility | Slightly soluble in water | Expected to be more soluble than the free base | [3] |

| Qualitative Organic Solubility | Soluble in many organic solvents | Solubility will vary depending on solvent polarity | [3] |

Expert Insight: The predicted pKa of 3.25 is a crucial piece of information. It indicates that the free base is a weak base. Consequently, the pH of the aqueous medium will have a profound impact on the solubility of the hydrochloride salt. At a pH below the pKa, the compound will exist predominantly in its protonated, more water-soluble form. As the pH approaches and exceeds the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Factors Influencing the Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

The solubility of 3-Chloro-2,6-dimethylaniline hydrochloride is not a fixed value but is influenced by a variety of environmental factors.

The Critical Role of pH

As alluded to by the pKa, pH is a master variable in the aqueous solubility of this compound. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) and the salt (S_total) can be described by the Henderson-Hasselbalch equation.

A visual representation of this relationship is crucial for experimental design.

Caption: The influence of pH on the speciation and resulting solubility of 3-Chloro-2,6-dimethylaniline hydrochloride.

Solvent Polarity

The adage "like dissolves like" is a useful starting point. As a salt, 3-Chloro-2,6-dimethylaniline hydrochloride is expected to be most soluble in polar protic solvents that can effectively solvate both the anilinium cation and the chloride anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be the best solvents due to their ability to form hydrogen bonds and their high dielectric constants, which facilitate the separation of ions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Moderate solubility is anticipated. These solvents have dipole moments that can solvate the ions, but they lack the hydrogen-bonding capability of protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Very low solubility is expected. These solvents cannot effectively solvate the charged species.

Temperature

For most solids dissolving in a liquid, the dissolution process is endothermic. Therefore, the solubility of 3-Chloro-2,6-dimethylaniline hydrochloride is expected to increase with temperature. This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Common Ion Effect

If the solvent already contains a significant concentration of chloride ions (e.g., from the use of hydrochloric acid to adjust pH), the solubility of 3-Chloro-2,6-dimethylaniline hydrochloride may be suppressed. This is a direct consequence of Le Chatelier's principle, where the equilibrium of dissolution is shifted back towards the solid state.

Crystalline Form (Polymorphism)

The crystal lattice energy must be overcome for dissolution to occur. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used in any solubility study.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of publicly available quantitative solubility data, an empirical determination is necessary. The following is a robust, self-validating protocol for determining the equilibrium solubility of 3-Chloro-2,6-dimethylaniline hydrochloride.

The Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Caption: A stepwise workflow for the experimental determination of equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess of 3-Chloro-2,6-dimethylaniline hydrochloride to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a solvent-compatible filter (e.g., PTFE for organic solvents) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method due to its specificity and sensitivity.

-

Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point. The pH of the aqueous phase should be kept low (e.g., pH 2-3) to ensure the analyte remains in its protonated form.

-

Column: A C18 reversed-phase column is suitable.

-

Detection: Based on the aniline chromophore, UV detection at a wavelength between 230-280 nm should provide a good response. An initial UV scan of a dilute standard is recommended to determine the optimal wavelength.

-

Calibration: Prepare a series of standards of known concentration to generate a calibration curve.

-

-

UV-Vis Spectrophotometry: A simpler, but less specific, alternative. This method is suitable if no other UV-absorbing species are present in the sample matrix. A calibration curve must be generated using standards of known concentration in the same solvent as the sample.

-

-

Calculation: Use the determined concentration and the volume of the aliquot to calculate the solubility in units such as mg/mL or mol/L.

Data Presentation: A Template for Your Findings

All experimentally determined solubility data should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride in Various Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | [Experimental Value] | [Experimental Value] |

| Methanol | 32.7 | [Experimental Value] | [Experimental Value] |

| Ethanol | 24.6 | [Experimental Value] | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

Table 2: Temperature Dependence of Aqueous Solubility of 3-Chloro-2,6-dimethylaniline Hydrochloride

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 5 | [Experimental Value] | [Experimental Value] |

| 25 | [Experimental Value] | [Experimental Value] |

| 37 | [Experimental Value] | [Experimental Value] |

| 50 | [Experimental Value] | [Experimental Value] |

Safety and Handling

3-Chloro-2,6-dimethylaniline hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information. The free base is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion: A Data-Driven Approach to Understanding Solubility

While publicly available quantitative solubility data for 3-Chloro-2,6-dimethylaniline hydrochloride is scarce, a comprehensive understanding of its physicochemical properties and the factors that govern its solubility allows for a rational approach to its use in research and development. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of this critical parameter. By systematically investigating the effects of pH, solvent, and temperature, researchers can build a comprehensive solubility profile that will inform and accelerate their work.

References

- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google P

-

3-Chloro-2,6-diethylaniline | C10H14ClN | CID 59755 - PubChem. [Link]

-

3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-dimethylaniline Hydrochloride

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Chloro-2,6-dimethylaniline hydrochloride, a chemical intermediate pertinent to researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate risks associated with the handling of this compound.

Hazard Identification and Toxicological Profile

3-Chloro-2,6-dimethylaniline hydrochloride and its parent compound, 3-Chloro-2,6-dimethylaniline, are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding the specific hazards is the foundation of a robust safety protocol. The compound is harmful if swallowed, can be harmful in contact with skin, and causes serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3]

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, aggregated from multiple suppliers, provide a clear warning of the potential health effects.[2][3][4]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Causality: The toxicity of substituted anilines often relates to their ability to be absorbed and metabolized, potentially leading to systemic effects. Skin and eye irritation are common for chlorinated aromatic amines due to their chemical reactivity with biological tissues.

Exposure Controls and Personal Protection

To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control for handling 3-Chloro-2,6-dimethylaniline hydrochloride, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[5][6] This prevents the inhalation of dust or vapors.[1][5] Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Justification |

| Eyes/Face | Safety goggles with side shields or a face shield. | NIOSH (US) or EN 166 (EU) approved.[1] | Protects against splashes and airborne particles causing severe eye irritation. |

| Hands | Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene). | Consult manufacturer data for breakthrough times. | Prevents skin contact, as the substance is harmful and causes irritation.[4] |

| Body | Laboratory coat or chemical-resistant apron/coveralls. | Standard lab attire. | Protects skin from accidental spills and contamination of personal clothing.[5][7] |

| Respiratory | Not required under normal use with adequate engineering controls. | Use a NIOSH-approved respirator if a fume hood is not available or if dust/aerosol generation is significant. | Prevents inhalation, which can cause respiratory irritation and systemic toxicity.[7] |

Self-Validating System: Before each use, visually inspect gloves for any signs of degradation or puncture. Ensure the fume hood's airflow is functioning correctly. This routine check is a self-validating measure to ensure the integrity of your protective barrier.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and maintaining the chemical's integrity.

Handling

-

Work Area : Always handle the chemical within a designated area, such as a chemical fume hood, to contain any potential spills or releases.[5][6]

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][5][7]

-

Exposure Avoidance : Avoid breathing dust or vapors.[1][4] Prevent contact with skin and eyes.[1]

-

Process : When weighing the solid, do so carefully to minimize dust formation. When making solutions, add the solid to the solvent slowly.

Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Conditions : Store locked up and away from direct sunlight and sources of ignition.[1][7][9]

-

Incompatibilities : Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9] Contact with these substances can lead to vigorous or hazardous reactions.

Caption: Decision logic for first aid response to chemical exposure.

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear all required PPE. [7][10]Evacuate unnecessary personnel from the area. Avoid breathing dust. [4][10]* Environmental Precautions : Prevent the substance from entering drains or waterways. [5][6]* Containment and Cleanup : For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. [10][11]Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [7]

Disposal Considerations

Waste generated from 3-Chloro-2,6-dimethylaniline hydrochloride must be treated as hazardous waste.

-

Procedure : Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][10]Do not dispose of down the drain. [10]* Contaminated Packaging : Uncleaned packaging should be treated as the product itself and disposed of accordingly. [12]

Physicochemical Properties

A summary of key physical and chemical properties is provided below. Note that some properties are for the parent aniline.

Table 3: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN · HCl | (Calculated) |

| Molecular Weight | 192.09 g/mol | (Calculated) |

| Appearance | Solid | [10] |

| Water Solubility | Slightly soluble | [8] |

| Storage Temperature | Cool, dry place | [1][8] |

| Incompatible Materials | Strong oxidizing agents, acids | [7][9] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [7] |

Experimental Protocol: Example Synthesis

The following is an illustrative protocol for the preparation of 4-chloro-2,6-dimethylaniline hydrochloride from 2,6-dimethylaniline, adapted from patent literature. [13]This protocol must be performed in a chemical fume hood with all requisite PPE.

Objective: To synthesize 4-chloro-2,6-dimethylaniline hydrochloride via chlorination of 2,6-dimethylaniline.

Materials:

-

2,6-dimethylaniline

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Ethanol

-

Hydrogen chloride (HCl) gas

-

Chlorine (Cl₂) gas

-

15% Hydrochloric acid

Procedure:

-

Dissolution & Salt Formation : Dissolve 2,6-dimethylaniline in the chosen solvent (e.g., CCl₄) with a small amount of ethanol in a suitable reaction vessel equipped with a gas inlet tube and stirrer. [13]2. Saturation with HCl : At room temperature, introduce hydrogen chloride gas into the solution until saturation is achieved, forming a suspension of 2,6-dimethylaniline hydrochloride. [13]Safety Note: HCl gas is corrosive and toxic; this must be done in a fume hood.

-

Cooling : Cool the suspension to between 10-15 °C using an ice bath. [13]4. Chlorination : Slowly bubble chlorine gas through the cooled, stirred suspension over several hours. [13]Safety Note: Chlorine gas is highly toxic and corrosive. The reaction must be contained within the fume hood, and a scrubber may be necessary for the effluent gas stream.

-

Workup : After the reaction is complete, add 15% hydrochloric acid to the mixture. [13]6. Isolation : Cool the mixture to approximately 20°C to precipitate the crude product, 4-chloro-2,6-dimethylaniline hydrochloride. [13]7. Filtration : Collect the crystalline solid product by suction filtration. [13]Wash the crystals with a small amount of cold solvent.

-

Drying : Dry the product under vacuum. The resulting solid can be further purified if necessary.

References

-

2,6-Dimethylaniline - Safety Data Sheet . Carl ROTH. [Link]

-

3-Chloroaniline - Safety Data Sheet . (2025). Carl ROTH. [Link]

-

3-Chloro-2,6-diethylaniline . PubChem, National Center for Biotechnology Information. [Link]

-

Handling and Storage Guidelines for 2,6-Dimethylaniline . (2026). Chemical Safety Facts. [Link]

-

Dimethylaniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

-

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) - Safety data sheet . (2022). CPAChem. [Link]

- Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

3-Chloro-2,6-dimethylaniline . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 3-Chloro-2,6-diethylaniline | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,6-dimethylaniline | C8H10ClN | CID 7023016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. cpachem.com [cpachem.com]

- 13. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Chloro-2,6-dimethylaniline Hydrochloride: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,6-dimethylaniline hydrochloride (CAS 72725-98-5), a key intermediate in various synthetic pathways, including the production of dyes and potentially pharmaceutical compounds.[1] Due to the limited availability of experimental spectral data for the hydrochloride salt, this guide presents a detailed analysis based on the predicted spectroscopic data for the free amine, 3-Chloro-2,6-dimethylaniline (CAS 26829-77-6), and elucidates the expected spectral shifts upon protonation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound through Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Introduction: The Chemical Significance of 3-Chloro-2,6-dimethylaniline Hydrochloride

3-Chloro-2,6-dimethylaniline hydrochloride is a salt of the aromatic amine 3-Chloro-2,6-dimethylaniline. The parent compound, a substituted aniline, features a benzene ring with a chlorine atom, two methyl groups, and an amino group. This unique substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.[1] While its applications are varied, it is notably used as an intermediate in the synthesis of various dyes and pigments.[1] The hydrochloride salt is often preferred in practical applications due to its increased stability and solubility in certain solvents compared to the free amine.

Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification in synthetic processes. This guide provides a detailed roadmap for interpreting its spectral data, enabling researchers to confidently identify and characterize this important chemical entity.

Synthesis and Preparation

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride typically involves a two-step process: the chlorination of 2,6-dimethylaniline followed by the formation of the hydrochloride salt.

Synthesis of 3-Chloro-2,6-dimethylaniline

The chlorination of 2,6-dialkylacetanilides is a known method to produce 3-chloro-2,6-dialkylacetanilides, which can then be hydrolyzed to the corresponding aniline.

Preparation of 3-Chloro-2,6-dimethylaniline Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of 3-Chloro-2,6-dimethylaniline with hydrochloric acid.

Experimental Protocol: General Procedure for the Preparation of an Aniline Hydrochloride Salt

-

Dissolve the aniline derivative (1.0 equivalent) in a suitable organic solvent, such as diethyl ether or ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) to the solution while stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure aniline hydrochloride salt.

Figure 1: General synthetic workflow for 3-Chloro-2,6-dimethylaniline hydrochloride.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 3-Chloro-2,6-dimethylaniline and the anticipated changes upon its conversion to the hydrochloride salt.

Infrared (IR) Spectroscopy

3.1.1. 3-Chloro-2,6-dimethylaniline (Free Amine)

The IR spectrum of the free amine is characterized by the presence of N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands.

Table 1: Predicted IR Spectral Data for 3-Chloro-2,6-dimethylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H Stretch (asymmetric & symmetric) |

| 3050 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch (methyl) |

| 1620 - 1580 | Strong | N-H Bend and Aromatic C=C Stretch |

| 1470 - 1440 | Medium | C-H Bend (methyl) |

| 1300 - 1250 | Medium | C-N Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

3.1.2. 3-Chloro-2,6-dimethylaniline Hydrochloride

Upon formation of the hydrochloride salt, the primary amine is protonated to an ammonium ion (-NH₃⁺). This structural change leads to significant and predictable alterations in the IR spectrum.

-

N-H Stretching: The sharp N-H stretching bands of the primary amine are replaced by a broad and strong absorption band in the region of 3200-2800 cm⁻¹. This broadening is due to the hydrogen bonding of the ammonium protons.

-

N-H Bending: A new, strong absorption band appears around 1600-1500 cm⁻¹, corresponding to the asymmetric N-H bending of the -NH₃⁺ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 2: Predicted ¹H NMR Spectral Data for 3-Chloro-2,6-dimethylaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | Doublet | 1H | Aromatic H |

| ~6.8 | Doublet | 1H | Aromatic H |

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~2.2 | Singlet | 3H | -CH₃ |

3.2.2. ¹H NMR of 3-Chloro-2,6-dimethylaniline Hydrochloride

Protonation of the amino group significantly affects the chemical shifts of nearby protons.

-

-NH₃⁺ Protons: The amine protons will be deshielded and appear as a broad singlet further downfield, typically in the range of 7.5-8.5 ppm. The integration will correspond to three protons.

-

Aromatic Protons: The aromatic protons will also experience a downfield shift due to the electron-withdrawing effect of the adjacent -NH₃⁺ group.

-

Methyl Protons: The methyl protons will show a slight downfield shift.

3.2.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Chloro-2,6-dimethylaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~135 | C-Cl |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | C-CH₃ |

| ~123 | C-CH₃ |

| ~18 | -CH₃ |

| ~17 | -CH₃ |

3.2.4. ¹³C NMR of 3-Chloro-2,6-dimethylaniline Hydrochloride

The formation of the anilinium ion also influences the ¹³C chemical shifts.

-

C-NH₃⁺ Carbon: The carbon atom attached to the nitrogen will be deshielded and shift downfield.

-

Other Aromatic Carbons: The other aromatic carbons will also experience shifts, with the ortho and para carbons being most affected.

Figure 2: Correlation of the molecular structure with predicted NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

3.3.1. 3-Chloro-2,6-dimethylaniline

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 155, corresponding to the molecular weight of the compound (C₈H₁₀ClN).

-

Isotope Peak (M+2): A characteristic feature will be the presence of an isotope peak at m/z 157, with an intensity of approximately one-third of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl group (-15 amu) or a chlorine atom (-35 amu).

3.3.2. 3-Chloro-2,6-dimethylaniline Hydrochloride

In a standard electron ionization (EI) mass spectrometer, the hydrochloride salt will likely show the same mass spectrum as the free amine. The HCl molecule is typically lost, and the resulting spectrum is that of the free base. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 156.

Applications in Research and Development

3-Chloro-2,6-dimethylaniline and its hydrochloride salt are valuable intermediates in several areas:

-

Dye Synthesis: As a substituted aniline, it serves as a precursor for the synthesis of various azo dyes.

-

Pharmaceutical Research: Chloro-containing molecules are prevalent in many pharmaceutical drugs.[2] While specific applications of 3-Chloro-2,6-dimethylaniline in drug development are not widely documented, its structural motifs suggest potential as a scaffold for medicinal chemistry exploration.

-

Agrochemicals: Substituted anilines are also used in the synthesis of pesticides and herbicides.

Conclusion

The spectroscopic characterization of 3-Chloro-2,6-dimethylaniline hydrochloride is essential for its effective utilization in synthesis and research. This guide has provided a detailed, albeit theoretical, overview of its IR, NMR, and MS spectra, based on the well-established principles of spectroscopy and the predicted data of its free amine. The key takeaway for researchers is the significant spectral shifts observed upon the protonation of the amino group, particularly the broadening of the N-H stretch in the IR spectrum and the downfield shift of the -NH₃⁺ and adjacent protons in the ¹H NMR spectrum. This guide serves as a foundational reference for the structural elucidation of this important chemical intermediate.

References

-

PubChem. 3-Chloro-2,6-dimethylaniline. [Link]

- Patents, G. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. U.S.

-

Organic Syntheses. Diphenyl-p-tolylarsine. [Link]

-

Khan, I., Saeed, K., & Zafar, F. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 9(58), 33671-33697. [Link]

Sources

The Mass Spectrum of 3-Chloro-2,6-dimethylaniline: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 3-Chloro-2,6-dimethylaniline (C₈H₁₀ClN), a compound of interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation patterns under Electron Ionization (EI) mass spectrometry. By dissecting the underlying principles of fragmentation for aromatic amines and halogenated compounds, this guide offers a predictive framework for spectral interpretation, crucial for compound identification, purity assessment, and structural elucidation. The guide further details a standardized experimental protocol for acquiring the mass spectrum of this analyte and presents the predicted data in a clear, tabular format, complemented by explanatory diagrams to visualize fragmentation pathways.

Introduction to Mass Spectrometry in Compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of drug development and chemical research, it is an indispensable tool for confirming molecular weight, determining elemental composition, and deducing the structure of unknown compounds by analyzing their fragmentation patterns.[1][2] Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV.[3][4] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into a series of smaller, characteristic ions.[5][6] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For a molecule like 3-Chloro-2,6-dimethylaniline, with its aromatic, amine, and chloro functionalities, a complex and informative fragmentation pattern is anticipated. Understanding these pathways is key to its unambiguous identification.

Predicted Mass Spectrum of 3-Chloro-2,6-dimethylaniline

Molecular Ion and Isotopic Pattern

The molecular formula of 3-Chloro-2,6-dimethylaniline is C₈H₁₀ClN, with a calculated molecular weight of approximately 155.62 g/mol . A key feature in the mass spectrum will be the presence of a distinct isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[5] This will result in two peaks: the molecular ion peak (M⁺˙) at m/z 155 (corresponding to the molecule containing ³⁵Cl) and an M+2 peak at m/z 157 (for the molecule with ³⁷Cl), with a relative intensity ratio of approximately 3:1.[7] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.[8][9]

Key Fragmentation Pathways

The fragmentation of the 3-Chloro-2,6-dimethylaniline molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation processes are expected to be alpha-cleavage, loss of the chlorine atom, and cleavage of the methyl groups.

Alpha-cleavage is a characteristic fragmentation pathway for amines, involving the cleavage of a bond beta to the nitrogen atom.[8][10][11] For 3-Chloro-2,6-dimethylaniline, this would involve the loss of a hydrogen radical from one of the ortho-methyl groups, leading to the formation of a resonance-stabilized cation. However, a more significant alpha-cleavage pathway for aromatic amines often involves the loss of a hydrogen atom from the amine group itself, resulting in a prominent [M-1]⁺ ion.[12]

The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly probable fragmentation pathway. This would result in a fragment ion at m/z 140 (for the ³⁵Cl isotope). The resulting ion would be stabilized by the aromatic ring.

Cleavage of the carbon-chlorine bond would lead to the loss of a chlorine radical (•Cl, 35 or 37 Da). This would produce a fragment ion at m/z 120.

Aromatic rings are relatively stable, but can undergo fragmentation. A common fragmentation pattern for anilines involves the loss of hydrogen cyanide (HCN, 27 Da) from the [M-1]⁺ ion.[12]

The predicted key fragmentation data is summarized in the table below:

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |

| 155 | 157 | [C₈H₁₀ClN]⁺˙ | - |

| 140 | 142 | [C₇H₇ClN]⁺ | •CH₃ |

| 120 | - | [C₈H₁₀N]⁺ | •Cl |

| 154 | 156 | [C₈H₉ClN]⁺ | •H |

Experimental Protocol for Mass Spectrum Acquisition

To acquire a high-quality mass spectrum of 3-Chloro-2,6-dimethylaniline, a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is recommended.

Sample Preparation

-

Solvent Selection: Prepare a dilute solution of 3-Chloro-2,6-dimethylaniline (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or methanol.

-

Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the parameters specified above.

-

Process the resulting chromatogram and mass spectrum using the instrument's software.

-

Identify the peak corresponding to 3-Chloro-2,6-dimethylaniline based on its retention time.

-

Analyze the mass spectrum of the identified peak, paying close attention to the molecular ion, isotopic pattern, and major fragment ions.

Visualizing Fragmentation and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the predicted fragmentation pathways and the experimental workflow.

Predicted Fragmentation Pathway of 3-Chloro-2,6-dimethylaniline

Caption: Predicted major fragmentation pathways of 3-Chloro-2,6-dimethylaniline under EI-MS.

Experimental Workflow for Mass Spectrum Acquisition

Caption: Workflow for the acquisition and analysis of the mass spectrum of 3-Chloro-2,6-dimethylaniline.

Conclusion

The mass spectrum of 3-Chloro-2,6-dimethylaniline is predicted to exhibit a characteristic molecular ion cluster at m/z 155/157 and key fragment ions resulting from the loss of methyl, chlorine, and hydrogen radicals. This in-depth guide provides a robust framework for researchers to predict, acquire, and interpret the mass spectrum of this compound. By understanding the fundamental principles of fragmentation and employing a standardized analytical protocol, scientists can confidently utilize mass spectrometry for the structural confirmation and analysis of 3-Chloro-2,6-dimethylaniline in various research and development applications.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Georgia Institute of Technology. (2025). Mass Spec Mech Amines Alpha Cleavage Source. Retrieved from [Link]

-

Kema, I. H., & de Vries, E. G. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of Chromatography B, 841(1-2), 14-25. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

USGS. (n.d.). Periodic Table--Chlorine. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Vidya-mitra. (2015). General Fragmentation Rules (CHE). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GCMS Section 6.15 [people.whitman.edu]

Methodological & Application

Synthesis of 3-Chloro-2,6-dimethylaniline Hydrochloride: A Detailed Experimental Protocol and Technical Guide

Introduction: Significance of 3-Chloro-2,6-dimethylaniline Hydrochloride

3-Chloro-2,6-dimethylaniline hydrochloride is a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural features, a chlorinated and di-methylated aniline backbone, make it a versatile building block for introducing specific functionalities into larger, more complex molecules. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for a range of synthetic applications. This guide provides a comprehensive, in-depth protocol for the synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride, starting from the readily available 2,6-dimethylaniline. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of each reaction step, and a detailed, field-proven experimental procedure designed for reproducibility and safety.

Strategic Approach: The Necessity of a Multi-Step Synthesis

The direct chlorination of 2,6-dimethylaniline presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful ortho-, para-director in electrophilic aromatic substitution. Consequently, direct chlorination would predominantly yield the 4-chloro and 2,4-dichloro isomers. To achieve the desired 3-chloro substitution (meta to the amino group), a multi-step strategy involving protection, chlorination, deprotection, and salt formation is imperative.

This protocol follows a robust four-step sequence:

-

Protection: The amino group of 2,6-dimethylaniline is acetylated to form N-(2,6-dimethylphenyl)acetamide. This temporarily converts the strongly activating amino group into a moderately activating, bulky acetamido group, which sterically hinders the ortho positions and electronically favors meta-substitution relative to the unprotected amine.

-

Chlorination: The N-(2,6-dimethylphenyl)acetamide is subjected to electrophilic chlorination. The acetamido group directs the incoming chloro substituent to the 3-position.

-

Deprotection: The acetamido group is hydrolyzed under acidic conditions to regenerate the amino group, yielding 3-chloro-2,6-dimethylaniline.

-

Salt Formation: The final product is converted to its hydrochloride salt to enhance stability and facilitate isolation.

Mechanistic Insights: Controlling Regioselectivity

The success of this synthesis hinges on understanding and controlling the directing effects of the substituents on the aniline ring.

-

The Role of the Acetyl Protecting Group: In the starting material, 2,6-dimethylaniline, the amino group is a strong activating group that directs electrophiles to the ortho and para positions. However, the two methyl groups at positions 2 and 6 already block the ortho positions. This would lead to chlorination at the para position (position 4). By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, and its steric bulk is significantly increased. This steric hindrance makes an attack at the ortho positions (relative to the acetamido group) even more difficult. While the acetamido group is still technically an ortho-, para-director, the combination of steric hindrance and the electronic influence of the two methyl groups makes the 3-position the most favorable site for electrophilic attack.

-

Electrophilic Aromatic Substitution (Chlorination): The chlorination of N-(2,6-dimethylphenyl)acetamide proceeds via a classic electrophilic aromatic substitution mechanism. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), generates a source of electrophilic chlorine (or a polarized species that acts as such). The aromatic ring of the acetanilide acts as a nucleophile, attacking the electrophilic chlorine. The resulting arenium ion intermediate is stabilized by resonance. Loss of a proton from the carbon bearing the new chloro group restores aromaticity and yields the chlorinated product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | ≥97% | Sigma-Aldrich |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ACS grade | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (250 mL, 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Step 1: Acetylation of 2,6-Dimethylaniline

This step protects the amino group as an acetanilide, which is crucial for directing the subsequent chlorination to the desired 3-position.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add acetic anhydride (9.3 mL, 99.0 mmol, 1.2 equivalents) dropwise to the cooled solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 50 mL) to remove residual acetic acid.

-

Dry the product, N-(2,6-dimethylphenyl)acetamide, in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).

Step 2: Chlorination of N-(2,6-dimethylphenyl)acetamide

This is the key regioselective step where the chloro group is introduced at the 3-position of the aromatic ring.

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the dried N-(2,6-dimethylphenyl)acetamide (10.0 g, 61.2 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (5.4 mL, 67.3 mmol, 1.1 equivalents) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. Caution: This reaction releases HCl and SO₂ gases and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to quench the excess sulfuryl chloride and neutralize the generated acids.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-chloro-2,6-dimethylphenyl)acetamide. This crude product can often be used directly in the next step without further purification.

Step 3: Hydrolysis of N-(3-chloro-2,6-dimethylphenyl)acetamide

This deprotection step removes the acetyl group to yield the free 3-chloro-2,6-dimethylaniline.

Procedure:

-

Transfer the crude N-(3-chloro-2,6-dimethylphenyl)acetamide to a 250 mL round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully basify the acidic solution by adding a 50% (w/v) aqueous sodium hydroxide solution until the pH is >12. This will precipitate the free aniline.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution on a rotary evaporator to obtain the crude 3-chloro-2,6-dimethylaniline as an oil or a low-melting solid.

Step 4: Formation of 3-Chloro-2,6-dimethylaniline Hydrochloride

The final step involves converting the free aniline base into its more stable and easily handleable hydrochloride salt.

Procedure:

-

Dissolve the crude 3-chloro-2,6-dimethylaniline in diethyl ether (100 mL).

-

Cool the solution in an ice bath.

-

While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

-

Continue adding HCl until no further precipitation is observed.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the final product, 3-Chloro-2,6-dimethylaniline hydrochloride, under vacuum to a constant weight.

Visualization of the Experimental Workflow

Caption: Synthetic workflow for 3-Chloro-2,6-dimethylaniline hydrochloride.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by incorporating in-process controls and final product characterization.

-

In-Process Controls: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). This allows for the determination of reaction completion and helps in identifying the formation of any significant byproducts.

-

Final Product Characterization: The identity and purity of the final product, 3-Chloro-2,6-dimethylaniline hydrochloride, should be confirmed using a suite of analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation. The proton NMR spectrum should show the characteristic aromatic proton signals, the methyl proton signals, and the amine proton signal (which may be broad or exchange with D₂O). The carbon NMR will confirm the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Shows the characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, aromatic C=C bonds, and the C-Cl bond.

-

Safety Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,6-Dimethylaniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen.[1]

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage.

-

Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. The reaction releases toxic gases (HCl and SO₂).

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.

-

Sodium Hydroxide: Corrosive and can cause severe burns.

-

Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

"1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts." Chemistry LibreTexts, 16 Aug. 2021, .

-

"The Preparation of Lidocaine | Journal of Chemical Education." ACS Publications, .

-

"US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents." Google Patents, .

-

"Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications." ACS Publications, .

-

"Safety: 2,6-dimethylaniline is toxic and readily absorbed through the skin." SFA ScholarWorks, .

Sources

Quantitative Analysis of 3-Chloro-2,6-dimethylaniline Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Chloro-2,6-dimethylaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the hydrochloride salt, a critical sample preparation step involving basification and liquid-liquid extraction is employed to analyze the more volatile free aniline form. This method provides the necessary specificity and sensitivity for accurate quantification in complex matrices relevant to pharmaceutical development and chemical synthesis. We will detail the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, offering insights into the rationale behind each procedural step to ensure methodological integrity and reproducibility.

Introduction and Scientific Principle

3-Chloro-2,6-dimethylaniline is a substituted aniline that serves as a key intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides.[1] Its hydrochloride salt form enhances stability and solubility but presents an analytical challenge for techniques like Gas Chromatography (GC), which require analytes to be thermally stable and volatile. Direct injection of the salt would lead to poor chromatographic performance and potential decomposition in the hot injector.

Therefore, the core of this analytical method is the conversion of 3-Chloro-2,6-dimethylaniline hydrochloride to its free base, 3-Chloro-2,6-dimethylaniline. This is achieved by neutralizing the hydrochloride with a base, which deprotonates the anilinium ion. The resulting free aniline is significantly more volatile and amenable to GC analysis.

The overall workflow is as follows:

-

Sample Preparation: The hydrochloride salt is dissolved and treated with a base (e.g., NaOH) to increase the pH, liberating the free aniline.

-

Extraction: The liberated, non-polar free aniline is extracted from the aqueous matrix into an immiscible organic solvent (e.g., toluene). This step also serves to concentrate the analyte and separate it from non-volatile matrix components.

-

GC Separation: The organic extract is injected into the GC system. A non-polar capillary column separates the analyte from other volatile components based on differences in boiling points and interactions with the stationary phase.

-

MS Detection and Quantification: As the analyte elutes from the GC column, it is ionized (typically by Electron Ionization - EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, confirming the analyte's identity. Quantification is achieved by comparing the analyte's response to that of an internal standard.

GC-MS is the technique of choice due to its high sensitivity, selectivity, and the definitive structural information provided by the mass spectrum, which is crucial for unambiguous peak identification in complex samples.[2]

Experimental Workflow Diagram

Caption: Overall workflow for the GC-MS analysis of 3-Chloro-2,6-dimethylaniline HCl.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

Analyte: 3-Chloro-2,6-dimethylaniline hydrochloride (CAS: 72725-98-5), analytical standard grade.[3][4]

-

Internal Standard (IS): 3-Chloro-4-fluoroaniline (recommended) or another suitable substituted aniline not present in the sample.[5][6][7]

-

Solvents: Toluene (HPLC grade), Methanol (HPLC grade), Acetone (analytical grade for glassware).

-

Reagents: Sodium Hydroxide (NaOH, analytical grade), Anhydrous Sodium Sulfate (Na₂SO₄, analytical grade), Deionized Water.

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required.

Detailed Protocols

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-2,6-dimethylaniline hydrochloride. Dissolve in and bring to a final volume of 10 mL with methanol in a volumetric flask. Note: The concentration should be corrected for the free base form (Molecular Weight of HCl salt: ~192.09 g/mol ; Free Base: ~155.62 g/mol ).[4][8] Correction factor = 155.62 / 192.09 ≈ 0.81.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-4-fluoroaniline and dissolve in 10 mL of methanol.

-

Working Internal Standard (50 µg/mL): Dilute the IS stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the analyte stock solution with toluene. Spike each calibration standard with the working internal standard to a final constant concentration (e.g., 10 µg/mL).

Sample Preparation Protocol

-

Weighing: Accurately weigh approximately 25 mg of the 3-Chloro-2,6-dimethylaniline hydrochloride sample into a 50 mL screw-cap tube.

-

Dissolution: Add 10 mL of deionized water and vortex to dissolve the sample completely.

-

Internal Standard Spiking: Add a known volume (e.g., 200 µL) of the 50 µg/mL working internal standard solution to the tube.

-